Sec-butylbenzene

Description

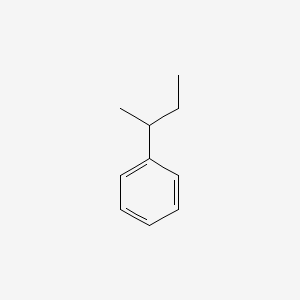

Structure

3D Structure

Properties

IUPAC Name |

butan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-3-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMWRROPUADPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022333 | |

| Record name | sec-Butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] | |

| Record name | sec-Butylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8268 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

173.5 °C | |

| Record name | Sec-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

126 °F (52 °C) closed cup | |

| Record name | Sec-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 17.6 mg/L @ 25 °C, Miscible with alcohol, ether, benzene | |

| Record name | Sec-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8580 g/cu cm @ 25 °C | |

| Record name | Sec-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.62 (Air=1) | |

| Record name | Sec-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.75 [mmHg], 1.75 mm Hg @ 25 °C | |

| Record name | sec-Butylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8268 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sec-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

135-98-8, 68411-44-9 | |

| Record name | sec-Butylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, butyl-, branched and linear | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SEC-BUTYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | sec-Butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEC-BUTYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B70I0RSX3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sec-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-82.7 °C | |

| Record name | Sec-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of sec-Butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of sec-butylbenzene (B1681704), an important organic intermediate. The document details established synthesis protocols, purification techniques, and includes quantitative data to inform experimental design and optimization. Visual diagrams of the reaction mechanism and experimental workflows are provided to facilitate a deeper understanding of the processes involved.

Synthesis of sec-Butylbenzene

The primary industrial and laboratory-scale synthesis of sec-butylbenzene is achieved through the Friedel-Crafts alkylation of benzene (B151609). This electrophilic aromatic substitution reaction can be accomplished using various alkylating agents and catalysts. The most common methods involve the reaction of benzene with sec-butyl alcohol, n-butene, or sec-butyl chloride in the presence of a Lewis acid or solid acid catalyst.

Friedel-Crafts Alkylation with sec-Butyl Alcohol

A prevalent method for sec-butylbenzene synthesis involves the reaction of benzene with sec-butyl alcohol using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), along with a co-catalyst like anhydrous hydrogen chloride.[1]

Friedel-Crafts Alkylation with n-Butene

The alkylation of benzene with n-butene is a widely used industrial method. This process can be catalyzed by homogeneous catalysts like a liquid aluminum chloride complex or heterogeneous solid acid catalysts, such as molecular sieves (zeolites).[2][3] The use of molecular sieves can offer higher selectivity and easier catalyst recovery.[2]

Byproducts of Synthesis

The primary byproducts in the synthesis of sec-butylbenzene are isomers and polyalkylated species. Isobutylbenzene (B155976) and tert-butylbenzene (B1681246) are common isomeric impurities, and their formation is highly dependent on the catalyst and reaction conditions.[3] Di- and tri-sec-butylbenzenes are also formed due to the product, sec-butylbenzene, being more reactive than the starting benzene ring.[4][5] The close boiling points of these byproducts, particularly isobutylbenzene (172.8 °C) and sec-butylbenzene (173.5 °C), present a significant challenge in purification.[3][4]

Quantitative Data on Synthesis Methods

The selection of a synthetic route often depends on factors such as yield, selectivity, and reaction conditions. The following table summarizes quantitative data from various synthesis methods for sec-butylbenzene.

| Alkylating Agent | Catalyst System | Temperature (°C) | Pressure (MPa) | Benzene:Olefin Molar Ratio | n-Butene Conversion (%) | sec-Butylbenzene Selectivity (%) | Purity after Rectification (%) | Reference |

| n-Butene | Aluminum Chloride Complex | 20 - 70 | - | - | - | High (isobutylbenzene <1%) | - | [3] |

| n-Butene | Molecular Sieve (Aluminum-rich beta-zeolite) | 100 - 280 | 1.0 - 6.0 | 2 - 20 | High | High | > 99.5 | [2] |

| n-Butene | Molecular Sieve (40% beta-zeolite/26% MCM-22) | 100 - 280 | 1.0 - 6.0 | 2 - 20 | High | High | > 99.4 | [2] |

| sec-Butyl Alcohol | Aluminum Chloride / Hydrogen Chloride | - | - | - | - | - | - | [1] |

Experimental Protocols

Synthesis of sec-Butylbenzene via Friedel-Crafts Alkylation with n-Butene and a Molecular Sieve Catalyst

This protocol is based on the use of a solid acid catalyst, which is common in industrial applications for its reusability and high selectivity.[2]

Materials:

-

Benzene (anhydrous)

-

n-Butene (or a mixed C4 stream)

-

Molecular sieve catalyst (e.g., aluminum-rich beta-zeolite)

-

Fixed-bed reactor system

-

High-pressure liquid pump

-

Gas-liquid separator

-

Online gas chromatograph (GC) for analysis

Procedure:

-

The molecular sieve catalyst is packed into a fixed-bed reactor.

-

The reactor is heated to the desired reaction temperature, typically between 100-280 °C.[2]

-

The reactor is pressurized to 1.0-6.0 MPa with an inert gas.[2]

-

Anhydrous benzene and n-butene are mixed to the desired molar ratio (typically between 2:1 and 20:1 benzene to olefin).[2]

-

The reactant mixture is fed into the reactor at a controlled weight hourly space velocity (WHSV) of 0.1-20 h⁻¹.[2]

-

The reaction effluent is passed through a gas-liquid separator to remove any unreacted gases.

-

The liquid product stream is analyzed by online GC to determine the conversion of n-butene and the selectivity for sec-butylbenzene.

-

The crude product is collected for subsequent purification.

Purification of sec-Butylbenzene by Fractional Distillation

Fractional distillation is the primary method for purifying crude sec-butylbenzene, aimed at removing unreacted benzene, lower-boiling impurities, and higher-boiling polyalkylated byproducts.[6]

Materials:

-

Crude sec-butylbenzene

-

Fractional distillation apparatus (including a distillation flask, fractionating column (e.g., Vigreux), condenser, and receiving flasks)

-

Heating mantle

-

Boiling chips or magnetic stirrer

-

Gas chromatograph (GC) for purity analysis

Procedure:

-

The crude sec-butylbenzene is charged into the distillation flask along with boiling chips or a magnetic stir bar.

-

The fractional distillation apparatus is assembled.

-

The distillation flask is gently heated.

-

The first fraction, or forerun, containing low-boiling impurities such as unreacted benzene (boiling point ~80 °C), is collected.

-

The heating is gradually increased, and the fraction distilling at a stable temperature corresponding to the boiling point of sec-butylbenzene (~173 °C) is collected in a separate receiving flask.[6]

-

The distillation is stopped when the temperature begins to rise significantly, indicating the presence of higher-boiling polyalkylated byproducts.

-

The purity of the collected sec-butylbenzene fraction is assessed using GC analysis.

-

For very high purity requirements, a second fractional distillation (rectification) may be necessary.[2]

Visualizations

Reaction Mechanism

The synthesis of sec-butylbenzene via Friedel-Crafts alkylation proceeds through an electrophilic aromatic substitution mechanism.

Caption: Friedel-Crafts alkylation mechanism for sec-butylbenzene synthesis.

Experimental Workflow

The overall process from synthesis to purification follows a logical sequence of steps.

Caption: General workflow for sec-butylbenzene synthesis and purification.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. CN103102240A - Synthesis method of sec-butylbenzene - Google Patents [patents.google.com]

- 3. US7671248B2 - Process for producing sec-butyl benzene - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

physical and chemical properties of sec-butylbenzene

An In-depth Technical Guide to the Physical and Chemical Properties of sec-Butylbenzene (B1681704)

Introduction

Sec-butylbenzene, an aromatic hydrocarbon with the chemical formula C₁₀H₁₄, is a colorless, flammable liquid characterized by a distinct aromatic odor.[1][2] Structurally, it consists of a benzene (B151609) ring substituted with a sec-butyl group.[2] This compound is of significant interest to researchers and professionals in organic synthesis and drug development due to its role as a versatile chemical intermediate.[3] It is nearly insoluble in water but miscible with many organic solvents such as alcohol, ether, and benzene.[2][4] This guide provides a comprehensive overview of the , detailed experimental protocols, and visual representations of key processes.

Physical Properties

Sec-butylbenzene is a colorless liquid at room temperature.[5] The physical characteristics of sec-butylbenzene are well-documented and essential for its handling and application in various chemical processes.

Table 1: General and Physical Properties of sec-Butylbenzene

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄ | [2][6] |

| Molar Mass | 134.22 g/mol | [2][4] |

| Appearance | Colorless liquid | [4][5] |

| Odor | Aromatic | [2] |

| Density | 0.863 g/cm³ at 25 °C | [4][7] |

| Melting Point | -75.5 °C | [4][7] |

| Boiling Point | 173-174 °C | [2][4][8] |

| Refractive Index | 1.489 at 20 °C | [6][7] |

| Vapor Pressure | 1.75 mmHg at 25 °C | [5] |

| Vapor Density | 4.62 (Air = 1) | [2][5] |

Table 2: Thermodynamic and Safety Properties of sec-Butylbenzene

| Property | Value | Reference |

| Heat of Vaporization | 47.98 kJ/mol at 25 °C | [5] |

| Flash Point | 52 °C (126 °F) closed cup | [4][5] |

| Autoignition Temperature | 418 °C (784 °F) | [4] |

| Explosive Limits | 0.8 - 6.9% (V) | [6][9] |

| Henry's Law Constant | 0.018 atm·m³/mol at 25 °C (Estimated) | [5] |

| log Kₒw (Octanol-Water Partition Coefficient) | 4.57 | [5] |

Solubility

Due to its non-polar nature, sec-butylbenzene is insoluble in water.[1] However, it is soluble in non-polar organic solvents like hexane (B92381) and heptane (B126788) and is miscible with alcohol, ether, and benzene.[1][2] It may exhibit slight solubility in some polar solvents such as acetone (B3395972) and ethanol.[1]

Chemical Properties and Reactivity

Sec-butylbenzene's chemical behavior is dictated by the presence of the aromatic ring and the alkyl substituent. It participates in typical electrophilic aromatic substitution reactions and oxidation of the alkyl side chain.

Synthesis of sec-Butylbenzene

The primary industrial synthesis of sec-butylbenzene is through the Friedel-Crafts alkylation of benzene.[3][10] This can be achieved by reacting benzene with n-butene or sec-butyl alcohol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a solid acid catalyst like a molecular sieve.[4][11][12]

Caption: Friedel-Crafts alkylation of benzene with n-butene.

Experimental Protocol: Synthesis of sec-Butylbenzene

The following protocol is a generalized procedure for the synthesis of sec-butylbenzene via Friedel-Crafts alkylation, as described in the literature.[11]

Materials:

-

Benzene

-

sec-Butyl alcohol

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous hydrogen chloride (HCl) gas

-

Separatory funnel

-

Reaction flask with a stirrer and reflux condenser

-

Ice bath

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Distillation apparatus

Procedure:

-

Reaction Setup: A reaction flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube is charged with benzene and anhydrous aluminum chloride.

-

Initiation: The mixture is cooled in an ice bath, and anhydrous hydrogen chloride gas is bubbled through the solution.

-

Addition of Alcohol: sec-Butyl alcohol is added dropwise to the stirred reaction mixture while maintaining the low temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period to ensure the completion of the reaction.

-

Workup: The reaction mixture is cooled and then poured onto crushed ice to decompose the aluminum chloride complex. The organic layer is separated using a separatory funnel.

-

Purification: The organic layer is washed with dilute hydrochloric acid, followed by water, and then a sodium bicarbonate solution to neutralize any remaining acid. The washed organic layer is dried over a suitable drying agent.

-

Isolation: The final product, sec-butylbenzene, is isolated by fractional distillation of the dried organic layer.

Caption: Experimental workflow for sec-butylbenzene synthesis.

Key Chemical Reactions

The benzene ring in sec-butylbenzene is susceptible to electrophilic aromatic substitution, while the sec-butyl group can undergo oxidation.

Caption: Major chemical reactions involving sec-butylbenzene.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of sec-butylbenzene. While detailed spectra are beyond the scope of this guide, typical spectroscopic data would include ¹H NMR, ¹³C NMR, IR, and mass spectrometry, which provide information about the molecular structure and functional groups.[10]

Toxicology and Safety

Sec-butylbenzene is classified as a flammable liquid and can be harmful if swallowed.[13] It is an irritant to the skin and eyes.[3][13] Inhalation of vapors may cause drowsiness and dizziness.[13] The oral LD50 in rabbits is reported as 1926 mg/kg.[3][14]

Table 3: Toxicological Data for sec-Butylbenzene

| Metric | Value | Species | Reference |

| LD₅₀ (Oral) | 1926 mg/kg | Rabbit | [3][14] |

| LD₅₀ (Oral) | 2240 µL/kg | Rat | [15] |

| LD₅₀ (Dermal) | > 13760 mg/kg | Rabbit | [3][14] |

Applications

Sec-butylbenzene serves as an important intermediate in the chemical industry.[3] It is utilized in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.[3] It also finds use as a solvent for coatings and as a plasticizer.[16] One of its significant applications is in the production of phenol and methyl ethyl ketone through oxidation.[17]

Conclusion

This technical guide has provided a detailed overview of the , catering to researchers, scientists, and professionals in drug development. The tabulated data offers a quick reference for its key characteristics, while the experimental protocol and reaction diagrams provide practical insights into its synthesis and reactivity. A thorough understanding of these properties is essential for the safe and effective use of sec-butylbenzene in scientific and industrial applications.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Sec Butyl Benzene (Secondary Butyl Benzene) (SBB) - CAS 135-98-8 | Vinati Organics [vinatiorganics.com]

- 3. Page loading... [wap.guidechem.com]

- 4. sec-Butylbenzene - Wikipedia [en.wikipedia.org]

- 5. Sec-Butylbenzene | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 仲丁基苯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. SEC-BUTYLBENZENE price,buy SEC-BUTYLBENZENE - chemicalbook [chemicalbook.com]

- 10. guidechem.com [guidechem.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. CN103102240A - Synthesis method of sec-butylbenzene - Google Patents [patents.google.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. SEC-BUTYLBENZENE CAS#: 135-98-8 [m.chemicalbook.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. sec-Butylbenzene - Hazardous Agents | Haz-Map [haz-map.com]

- 17. data.epo.org [data.epo.org]

sec-butylbenzene CAS number and molecular formula

An In-depth Technical Guide to sec-Butylbenzene (B1681704)

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

| Identifier | Value |

| Chemical Name | sec-Butylbenzene |

| Synonyms | 2-Phenylbutane, (1-Methylpropyl)benzene[1] |

| CAS Number | 135-98-8 |

| Molecular Formula | C10H14[1] |

| Molecular Weight | 134.22 g/mol [1] |

| Structure | A benzene (B151609) ring substituted with a sec-butyl group.[1] |

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of sec-butylbenzene is provided below. These properties are crucial for its handling, application in synthesis, and safety considerations.

| Property | Value |

| Appearance | Colorless liquid[2] |

| Odor | Aromatic[1] |

| Boiling Point | 173-174 °C[3] |

| Melting Point | -75.5 °C[3] |

| Density | 0.863 g/mL at 25 °C[3] |

| Solubility | Nearly insoluble in water; miscible with alcohol, ether, and benzene.[1] |

| Vapor Pressure | 4 mmHg at 37.7 °C[3] |

| Refractive Index | n20/D 1.489[3] |

| Flash Point | 52 °C (126 °F) - closed cup |

| Autoignition Temperature | 418 °C (784 °F) |

Synthesis of sec-Butylbenzene

The primary industrial synthesis of sec-butylbenzene is achieved through the Friedel-Crafts alkylation of benzene. This electrophilic aromatic substitution reaction can utilize different alkylating agents and catalysts.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

This protocol provides a generalized methodology for the synthesis of sec-butylbenzene based on established industrial practices.

Objective: To synthesize sec-butylbenzene via the alkylation of benzene with an appropriate C4 alkylating agent.

Reactants and Catalyst:

-

Aromatic Substrate: Benzene

-

Alkylating Agent: n-butene or sec-butyl alcohol[4]

-

Catalyst: A Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or a solid phosphoric acid.[5] In some processes, a liquid aluminum chloride complex catalyst is used, which can be prepared by dissolving AlCl₃ in an aromatic hydrocarbon with the introduction of hydrogen chloride gas.

Reaction Conditions:

The reaction conditions can be optimized to maximize the yield of sec-butylbenzene while minimizing the formation of byproducts like isobutylbenzene (B155976) and polyalkylated benzenes.

| Parameter | Condition |

| Temperature | 20-70 °C (with AlCl₃ catalyst)[5] |

| Pressure | 1.0-6.0 MPa (with molecular sieve catalyst)[6] |

| Benzene to Olefin Molar Ratio | 2:1 to 20:1[6] |

Procedure:

-

Catalyst Preparation (if using a complex catalyst): In a suitable reactor, anhydrous aluminum chloride is dissolved in an aromatic hydrocarbon (such as sec-butylbenzene itself) with the stirring and bubbling of anhydrous hydrogen chloride gas to form a homogeneous liquid complex catalyst.[7]

-

Reaction Setup: The reactor is charged with benzene and the catalyst. The mixture is brought to the desired reaction temperature under a controlled atmosphere.

-

Alkylation: The alkylating agent (n-butene or sec-butyl alcohol) is then introduced into the reactor at a controlled rate.[4][5] The reaction is exothermic, and cooling may be required to maintain the optimal temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography to determine the conversion of benzene and the selectivity towards sec-butylbenzene.

-

Workup: Upon completion, the reaction is quenched, typically by the addition of water or a dilute acid, to deactivate the catalyst. The organic layer is then separated from the aqueous layer.

-

Purification: The crude organic product is washed, dried, and then purified by fractional distillation to separate sec-butylbenzene from unreacted benzene, other butylbenzene (B1677000) isomers, and polyalkylated products.

Synthesis Workflow

Caption: Workflow for the synthesis of sec-butylbenzene.

Applications of sec-Butylbenzene

sec-Butylbenzene is a versatile chemical intermediate with several industrial applications. Its primary uses stem from its properties as a solvent and its role as a precursor in the synthesis of other valuable chemicals.

Logical Relationship of Applications

Caption: Applications of sec-butylbenzene as an intermediate and solvent.

Safety and Handling

sec-Butylbenzene is a flammable liquid and requires careful handling.

-

Hazards: Flammable liquid and vapor. Harmful if swallowed. May cause skin and eye irritation.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and respiratory protection, should be worn when handling this chemical.

This technical guide provides a foundational understanding of sec-butylbenzene, from its fundamental properties to its synthesis and applications. The provided data and protocols are intended to be a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

- 1. Sec Butyl Benzene (Secondary Butyl Benzene) (SBB) - CAS 135-98-8 | Vinati Organics [vinatiorganics.com]

- 2. guidechem.com [guidechem.com]

- 3. SEC-BUTYLBENZENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. sec-Butylbenzene - Wikipedia [en.wikipedia.org]

- 5. US7671248B2 - Process for producing sec-butyl benzene - Google Patents [patents.google.com]

- 6. CN103102240A - Synthesis method of sec-butylbenzene - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of sec-Butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of sec-butylbenzene (B1681704). It includes detailed spectral data, standardized experimental protocols, and visualizations to aid in the structural elucidation and characterization of this compound.

Introduction to the NMR Spectroscopy of sec-Butylbenzene

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule such as sec-butylbenzene (C₁₀H₁₄), ¹H and ¹³C NMR spectroscopy offer a complete picture of its proton and carbon framework.

This guide presents the experimentally observed chemical shifts and assignments for sec-butylbenzene, offering a foundational dataset for researchers working with this and structurally related compounds.

¹H NMR Spectral Data of sec-Butylbenzene

The ¹H NMR spectrum of sec-butylbenzene is characterized by distinct signals for the aromatic and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Aromatic Protons (C₆H₅) | 7.01 - 7.43 | Multiplet | 5H |

| Methine Proton (-CH) | 2.58 | Sextet | 1H |

| Methylene Protons (-CH₂) | 1.58 | Quintet | 2H |

| Methyl Protons (-CH₃, doublet) | 1.24 | Doublet | 3H |

| Methyl Protons (-CH₃, triplet) | 0.82 | Triplet | 3H |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency used.

¹³C NMR Spectral Data of sec-Butylbenzene

The ¹³C NMR spectrum provides information on the carbon skeleton of sec-butylbenzene. The chemical shifts are also reported in ppm relative to TMS.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Quaternary Aromatic Carbon (C) | 147.41 |

| Aromatic Carbons (-CH) | 128.22, 126.91, 125.76 |

| Methine Carbon (-CH) | 41.56 |

| Methylene Carbon (-CH₂) | 30.91 |

| Methyl Carbon (-CH₃) | 21.44 |

| Methyl Carbon (-CH₃) | 11.65 |

Note: These values represent typical chemical shifts and may vary based on experimental conditions.[1]

Experimental Protocols

The following sections detail the standardized procedures for acquiring high-quality ¹H and ¹³C NMR spectra of sec-butylbenzene.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Sample Quantity : For ¹H NMR, dissolve 5-25 mg of sec-butylbenzene in a suitable deuterated solvent.[2][3] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

-

Solvent Selection : A common solvent for sec-butylbenzene is deuterated chloroform (B151607) (CDCl₃). The volume of the solvent should be approximately 0.5-0.7 mL to ensure a sufficient sample height in a standard 5 mm NMR tube.[4][5]

-

Dissolution and Filtration : Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent magnetic field distortions.[2]

-

Internal Standard : Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).[3]

NMR Data Acquisition

-

Instrumentation : The spectra are typically acquired on a high-field NMR spectrometer, for instance, a 300, 400, or 500 MHz instrument.[1][6]

-

¹H NMR Acquisition Parameters :

-

Number of Scans : Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

Relaxation Delay : A relaxation delay of 1-2 seconds is commonly used.

-

Pulse Width : A 90° pulse is standard.

-

-

¹³C NMR Acquisition Parameters :

-

Number of Scans : A larger number of scans (e.g., 128 or more) is required due to the low sensitivity of the ¹³C nucleus.

-

Decoupling : Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is appropriate.

-

Visualizing Structural Relationships and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the structure of sec-butylbenzene and a typical NMR experimental workflow.

Caption: Molecular structure of sec-butylbenzene.

Caption: Standard workflow for NMR spectral analysis.

References

- 1. bmse000725 Sec-butylbenzene at BMRB [bmrb.io]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. SEC-BUTYLBENZENE(135-98-8) 1H NMR [m.chemicalbook.com]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. Sec-Butylbenzene | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction to the IR Spectroscopy of sec-Butylbenzene

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of sec-Butylbenzene (B1681704)

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of sec-butylbenzene, intended for researchers, scientists, and professionals in drug development. It covers the fundamental principles of its spectral features, detailed experimental protocols for obtaining the spectrum, and a quantitative analysis of its characteristic absorption bands.

sec-Butylbenzene (2-phenylbutane) is an aromatic hydrocarbon consisting of a benzene (B151609) ring substituted with a sec-butyl group.[1][2] Infrared spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3] Each molecule possesses a unique IR spectrum that acts as a "fingerprint," allowing for its identification and differentiation from structural isomers like n-butylbenzene, isobutylbenzene, and tert-butylbenzene.[4] The spectrum of sec-butylbenzene is characterized by absorption bands corresponding to the distinct vibrational modes of its monosubstituted aromatic ring and its saturated alkyl side chain.

Molecular Structure and Vibrational Modes

The key to interpreting the IR spectrum of sec-butylbenzene lies in understanding its constituent parts: a monosubstituted benzene ring and a sec-butyl group. Each part gives rise to characteristic vibrations, such as stretching and bending, which absorb IR radiation at specific frequencies.[3][5]

-

Aromatic Ring Vibrations : The benzene ring exhibits several key vibrational modes. These include the C-H stretching vibrations from the bonds between the aromatic carbons and hydrogens, C=C in-ring stretching vibrations, and out-of-plane C-H bending (or "wagging") vibrations.[6][7] The positions of the out-of-plane bending bands are particularly diagnostic for the substitution pattern on the benzene ring.[8][9]

-

Alkyl Group Vibrations : The sec-butyl side chain contains both methyl (-CH₃) and methylene (B1212753) (-CH₂) groups, as well as a methine (C-H) group. These produce strong C-H stretching absorptions and characteristic C-H bending vibrations.[10]

The following diagram illustrates the relationship between the structural components of sec-butylbenzene and their corresponding infrared absorption regions.

Quantitative IR Spectral Data

The infrared spectrum of sec-butylbenzene exhibits several characteristic absorption bands. The table below summarizes the principal peaks, their intensities, and the corresponding vibrational mode assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretching[6][10] |

| 2980 - 2850 | Strong | Alkyl C-H Stretching (from -CH₃, -CH₂, and -CH groups)[10] |

| 2000 - 1660 | Weak | Aromatic Overtone and Combination Bands[7][8] |

| ~1605 | Medium | Aromatic C=C In-Ring Stretching[6][7] |

| ~1495 | Medium | Aromatic C=C In-Ring Stretching[6][7] |

| ~1455 | Medium | Asymmetric C-H Bending (in -CH₃ and -CH₂ groups) |

| ~1375 | Medium | Symmetric C-H Bending (in -CH₃ group) |

| 770 - 730 | Strong | Aromatic C-H Out-of-Plane Bending (Monosubstituted)[7][9] |

| 710 - 690 | Strong | Aromatic Ring Bending (Monosubstituted)[7][9] |

Experimental Protocol: Acquiring the IR Spectrum

The following protocol details the "neat film" method for obtaining a high-quality IR spectrum of liquid sec-butylbenzene, a common and effective technique for pure liquid samples.[11][12]

Materials and Instrumentation:

-

FTIR Spectrometer (e.g., PerkinElmer, Bruker, Thermo Fisher)

-

Two polished salt plates (NaCl or KBr)

-

Pipette (Pasteur or disposable)

-

sec-Butylbenzene sample

-

Dry cleaning solvent (e.g., reagent-grade acetone (B3395972) or methylene chloride)

-

Kimwipes or other soft, lint-free tissue

-

Sample holder for the spectrometer

Procedure:

-

Preparation : Ensure the salt plates are clean, dry, and transparent. If necessary, clean them by rinsing with a small amount of dry acetone and gently wiping with a Kimwipe.[11] Handle plates by their edges to avoid transferring moisture or oils.

-

Background Scan : Place the empty sample holder in the spectrometer and perform a background scan. This allows the instrument to subtract signals from atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Application : Place one to two drops of sec-butylbenzene onto the center of one salt plate.[13]

-

Film Formation : Gently place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin capillary film between the plates. Avoid trapping air bubbles.[12][13]

-

Spectral Acquisition : Place the "sandwich" of salt plates into the sample holder and insert it into the spectrometer. Initiate the sample scan to acquire the infrared spectrum.

-

Data Processing : After acquisition, the spectrum can be processed using the instrument's software. This may include baseline correction or smoothing to improve data quality.

-

Cleaning : After analysis, separate the salt plates, rinse them thoroughly with dry acetone into a waste container, and dry them with a Kimwipe before returning them to a desiccator for storage.[11][13]

The diagram below outlines the general workflow for this experimental procedure.

References

- 1. Sec-Butylbenzene | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sec-Butylbenzene - Wikipedia [en.wikipedia.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. homework.study.com [homework.study.com]

- 5. Molecular vibration - Wikipedia [en.wikipedia.org]

- 6. Charateristic IR Absorption of Benzene Derivatives [almerja.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. webassign.net [webassign.net]

- 13. studylib.net [studylib.net]

mass spectrometry and fragmentation patterns of sec-butylbenzene

An In-depth Technical Guide to the Mass Spectrometry and Fragmentation Patterns of Sec-Butylbenzene (B1681704)

Introduction

Sec-butylbenzene (C₁₀H₁₄), an aromatic hydrocarbon, is a common compound in various industrial applications. Its characterization is crucial for quality control and research purposes. Mass spectrometry, particularly utilizing electron ionization (EI), is a powerful analytical technique for the structural elucidation of such compounds.[1][2] EI is considered a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and predictable fragmentation.[2] This guide provides a detailed analysis of the mass spectrum of sec-butylbenzene, focusing on its characteristic fragmentation patterns, and includes a representative experimental protocol for its analysis.

Electron Ionization Mass Spectrometry of Sec-Butylbenzene

In EI-MS, sec-butylbenzene molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).[2]

C₁₀H₁₄ + e⁻ → [C₁₀H₁₄]⁺• + 2e⁻

The molecular ion of sec-butylbenzene has a mass-to-charge ratio (m/z) of 134.[3][4] Due to the high energy of the ionization process, this molecular ion is prone to fragmentation, breaking into smaller, charged ions and neutral radicals. The pattern of these fragments is highly reproducible and serves as a "fingerprint" for the molecule's structure.

Major Fragmentation Pathways and Ions

The mass spectrum of sec-butylbenzene is characterized by several key fragments. The most significant fragmentation occurs at the benzylic position, which is the bond between the benzene (B151609) ring and the secondary carbon of the butyl group, due to the resonance stabilization of the resulting carbocation.

Formation of the Base Peak: m/z 105

The most abundant ion in the spectrum, known as the base peak, occurs at m/z 105.[3][4] This ion is formed by the cleavage of the bond between the secondary carbon and the adjacent ethyl group (β-cleavage), resulting in the loss of an ethyl radical (•CH₂CH₃). The resulting C₈H₉⁺ ion is a highly stable secondary benzylic carbocation.

[C₆H₅CH(CH₃)CH₂CH₃]⁺• → [C₆H₅CH(CH₃)]⁺ + •CH₂CH₃ (m/z 134) → (m/z 105)

Formation of the Tropylium (B1234903) Ion: m/z 91

A prominent peak at m/z 91 is also observed.[3][5] This is characteristic of many alkylbenzenes and is attributed to the formation of the highly stable tropylium ion (C₇H₇⁺) through rearrangement and cleavage.[5] The formation from the sec-butylbenzene molecular ion involves the loss of a propyl radical.

[C₁₀H₁₄]⁺• → [C₇H₇]⁺ + •C₃H₇ (m/z 134) → (m/z 91)

Formation of the Phenyl Cation: m/z 77

The peak at m/z 77 corresponds to the phenyl cation (C₆H₅⁺).[5][6] This ion is formed by the cleavage of the bond between the benzene ring and the sec-butyl group, resulting in the loss of the entire alkyl side chain as a radical.[6]

[C₁₀H₁₄]⁺• → [C₆H₅]⁺ + •C₄H₉ (m/z 134) → (m/z 77)

Data Presentation: Mass Spectral Data

The following table summarizes the primary ions observed in the electron ionization mass spectrum of sec-butylbenzene, with their corresponding mass-to-charge ratios (m/z) and relative intensities.

| m/z | Relative Intensity (%) | Proposed Ion Fragment | Notes |

| 134 | 18.0 - 19.7 | [C₁₀H₁₄]⁺• | Molecular Ion (M⁺•)[3][4] |

| 105 | 100.0 | [C₈H₉]⁺ | Base Peak; loss of •C₂H₅[3][4] |

| 91 | 13.5 - 13.9 | [C₇H₇]⁺ | Tropylium ion; loss of •C₃H₇[3][4] |

| 77 | 9.7 - 10.4 | [C₆H₅]⁺ | Phenyl cation; loss of •C₄H₉[3][4] |

Note: Relative intensities can vary slightly between instruments.

Experimental Protocol: GC-EI-MS Analysis

This section outlines a typical protocol for the analysis of sec-butylbenzene using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).

5.1 Sample Preparation

-

Prepare a 100 ppm solution of sec-butylbenzene in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

-

Vortex the solution to ensure homogeneity.

-

Transfer the solution to a 2 mL autosampler vial with a septum cap.

5.2 Gas Chromatography-Mass Spectrometry (GC-MS) System

-

Instrument: A standard GC-MS system equipped with an electron ionization source.[7]

-

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic hydrocarbons.

5.3 Gas Chromatograph (GC) Conditions

-

Injection Volume: 1.0 µL

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase temperature at 10°C/min to 200°C.

-

Hold: Hold at 200°C for 2 minutes.

-

5.4 Mass Spectrometer (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)[2]

-

Electron Energy: 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-300

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

5.5 Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of sec-butylbenzene.

-

Extract the mass spectrum from the chromatographic peak corresponding to sec-butylbenzene.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

Visualization of Fragmentation Pathways

The fragmentation of sec-butylbenzene can be visualized as a series of logical steps initiated by ionization. The following diagrams, rendered using the DOT language, illustrate the primary fragmentation pathways.

Caption: Primary fragmentation pathways of the sec-butylbenzene molecular ion (m/z 134).

Caption: A logical workflow diagram for the GC-EI-MS analysis of sec-butylbenzene.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. SEC-BUTYLBENZENE(135-98-8) MS spectrum [chemicalbook.com]

- 4. Sec-Butylbenzene | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mass spectra - exercises [brussels-scientific.com]

- 6. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. brocku.scholaris.ca [brocku.scholaris.ca]

An In-depth Technical Guide on the Thermodynamic Properties of Liquid sec-Butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of liquid sec-butylbenzene (B1681704). The information is curated for researchers, scientists, and professionals in drug development who require accurate data for modeling, process design, and formulation. This document summarizes available quantitative data, details experimental protocols for property determination, and presents a visual workflow for a key experimental procedure.

Quantitative Thermodynamic Data

Table 1: Density of Liquid sec-Butylbenzene

| Temperature (°C) | Density (g/cm³) |

| 25 | 0.863[1][2][3] |

| 25 | 0.8580[4] |

Note: Comprehensive temperature-dependent density data is limited. The provided values are at a standard temperature.

Table 2: Surface Tension of Liquid sec-Butylbenzene [4]

| Temperature (°C) | Surface Tension (N/m) |

| 20 | 0.02852 |

| 25 | 0.02803 |

| 30 | 0.02754 |

Table 3: Vapor Pressure of Liquid sec-Butylbenzene

| Temperature (°C) | Vapor Pressure (mm Hg) |

| 37.7 | 4[3] |

Table 4: Other Physical Properties of sec-Butylbenzene

| Property | Value |

| Boiling Point | 173-174 °C[1][2][3] |

| Melting Point | -75.5 °C[1][2][3] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key thermodynamic properties of liquids like sec-butylbenzene.

Density Determination (Pycnometer Method)

Objective: To determine the density of a liquid by precisely measuring its mass and volume.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic bath

-

Thermometer

-

Syringe or pipette

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent and dry it completely.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer and its stopper on the analytical balance. Record this mass as m₁.

-

Filling with Sample: Fill the pycnometer with sec-butylbenzene, ensuring no air bubbles are trapped. The liquid level should be in the capillary tube of the stopper.

-

Thermal Equilibration: Place the filled pycnometer in a thermostatic bath set to the desired temperature (e.g., 25 °C). Allow sufficient time for the liquid to reach thermal equilibrium.

-

Volume Adjustment: As the liquid expands or contracts, its level in the capillary will change. Carefully remove or add liquid with a syringe or the tip of a filter paper to bring the meniscus to the calibration mark on the capillary.

-

Mass of Filled Pycnometer: Remove the pycnometer from the bath, wipe it dry, and weigh it. Record this mass as m₂.

-

Calibration with Water: Repeat steps 1-6 using deionized water, for which the density is known accurately at the experimental temperature. Record the mass of the pycnometer filled with water as m₃.

Calculation:

-

Mass of the liquid: m_liquid = m₂ - m₁

-

Mass of water: m_water = m₃ - m₁

-

Volume of the pycnometer: V = m_water / ρ_water (where ρ_water is the known density of water at the experimental temperature).

-

Density of the liquid: ρ_liquid = m_liquid / V

Viscosity Determination (Capillary Viscometer)

Objective: To measure the kinematic viscosity of a liquid by observing the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated capillary.

Apparatus:

-

Ubbelohde or Cannon-Fenske capillary viscometer

-

Thermostatic bath with a transparent window

-

Stopwatch

-

Pipette or syringe with tubing

Procedure:

-

Viscometer Selection and Cleaning: Choose a viscometer of the appropriate size for the expected viscosity range. Clean the viscometer thoroughly with a suitable solvent and dry it.

-

Sample Loading: Introduce a precise volume of sec-butylbenzene into the viscometer's larger reservoir.

-

Thermal Equilibration: Mount the viscometer vertically in the thermostatic bath, ensuring the capillary section is fully submerged. Allow the sample to reach the desired temperature.

-

Flow Initiation: Using a pipette bulb or syringe, draw the liquid up through the capillary into the timing bulb, slightly above the upper timing mark.

-

Flow Time Measurement: Allow the liquid to flow freely back down the capillary. Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark and stop it precisely as the meniscus passes the lower timing mark.

-

Repeat Measurements: Repeat the measurement at least three times to ensure reproducibility. The flow times should agree within a specified tolerance.

Calculation:

-

Kinematic Viscosity (ν): ν = C * t

-

Where:

-

C is the calibration constant of the viscometer (provided by the manufacturer or determined using a standard of known viscosity).

-

t is the average flow time in seconds.

-

-

-

Dynamic Viscosity (η): η = ν * ρ

-

Where:

-

ρ is the density of the liquid at the same temperature.

-

-

Surface Tension Determination (Pendant Drop Method)

Objective: To determine the surface tension of a liquid by analyzing the shape of a pendant drop.

Apparatus:

-

Goniometer/Tensiometer with a high-resolution camera and light source

-

Syringe with a needle of known diameter

-

Software for drop shape analysis

Procedure:

-

Apparatus Setup: Mount the syringe with the needle on the goniometer.

-

Drop Formation: Fill the syringe with sec-butylbenzene and carefully form a pendant drop at the tip of the needle. The drop should be stable and symmetrical.

-

Image Capture: Adjust the lighting and focus to obtain a sharp image of the drop's profile. Capture a high-resolution image of the drop.

-

Software Analysis: The software analyzes the shape of the drop, fitting the profile to the Young-Laplace equation, which relates the shape of the drop to the surface tension, gravitational force, and the density difference between the liquid and the surrounding medium (air).

Calculation: The software automatically calculates the surface tension based on the following relationship derived from the Young-Laplace equation: γ = (Δρ * g * R₀²) / β

-

Where:

-

γ is the surface tension.

-

Δρ is the density difference between the liquid and the surrounding medium.

-

g is the acceleration due to gravity.

-

R₀ is the radius of curvature at the apex of the drop.

-

β is a shape factor determined by the software's analysis of the drop profile.

-

Specific Heat Capacity Determination (Differential Scanning Calorimetry - DSC)

Objective: To measure the heat capacity of a liquid as a function of temperature.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed sample pans (e.g., aluminum)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh an empty hermetically sealed DSC pan and lid. Introduce a small amount of sec-butylbenzene (typically 5-15 mg) into the pan and hermetically seal it to prevent volatilization. Accurately weigh the sealed pan.

-

Baseline Run: Perform a DSC scan with an empty, sealed pan in both the sample and reference positions to obtain a baseline heat flow.

-

Sapphire Run: Place a sapphire standard of known mass in the sample pan position and run the same temperature program to calibrate the heat flow signal.

-

Sample Run: Replace the sapphire standard with the sealed sample pan containing sec-butylbenzene and run the identical temperature program.

-

Temperature Program: A typical program involves:

-

Equilibrating at a starting temperature.

-

Ramping up to a final temperature at a constant heating rate (e.g., 10 °C/min).

-

Holding at the final temperature.

-

Cooling back to the starting temperature.

-

Calculation: The specific heat capacity (Cp) is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard, after subtracting the baseline: Cp_sample = (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) * (m_sapphire / m_sample) * Cp_sapphire

-

Where:

-

DSC values represent the heat flow signals.

-

m values are the masses.

-

Cp_sapphire is the known specific heat capacity of sapphire.

-

Vapor Pressure Determination (Static Method)

Objective: To measure the vapor pressure of a liquid at different temperatures in a closed system at equilibrium.

Apparatus:

-

Thermostatted sample cell

-

Pressure transducer

-

Vacuum pump

-

Temperature controller and sensor

Procedure:

-

Sample Introduction: A small amount of degassed sec-butylbenzene is introduced into the sample cell. Degassing is crucial to remove dissolved air.

-

Evacuation: The cell is connected to a vacuum pump to remove the air from the space above the liquid.

-

Thermal Equilibration: The cell is brought to the desired temperature using the thermostat.

-

Equilibrium: The system is allowed to reach thermal and phase equilibrium, at which point the pressure inside the cell, exerted by the vapor of the liquid, becomes constant.

-

Pressure Measurement: The pressure is measured using the pressure transducer.

-

Temperature Variation: The temperature is changed to a new setpoint, and the system is allowed to re-equilibrate before another pressure measurement is taken. This is repeated for a range of temperatures.

Thermal Conductivity Determination (Transient Hot Wire Method)

Objective: To measure the thermal conductivity of a liquid by observing the temperature rise of a heated wire immersed in it.

Apparatus:

-

Transient hot wire apparatus (including a thin platinum wire, a power source, and a resistance measurement system)

-

Sample cell

-

Thermostatic bath

Procedure:

-

Sample Preparation: The sample cell is filled with sec-butylbenzene, and the transient hot wire probe is immersed in the liquid.

-

Thermal Equilibration: The cell is placed in a thermostatic bath to bring the sample to the desired temperature.

-

Measurement: A constant current is passed through the platinum wire for a short duration (typically 1-2 seconds). The wire acts as both a line heat source and a resistance thermometer. The change in the wire's resistance over time is measured, which corresponds to its temperature rise.

-

Data Analysis: The thermal conductivity is determined from the slope of the linear portion of a plot of the temperature rise versus the logarithm of time.

Calculation: The thermal conductivity (λ) is calculated using the formula: λ = (q / 4πλ) * ln(t) + constant

-

Where:

-

q is the heat input per unit length of the wire.

-

The slope of the ΔT vs. ln(t) plot is directly proportional to q / (4πλ).

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for determining the viscosity of a liquid using a capillary viscometer.

Caption: Workflow for viscosity measurement using a capillary viscometer.

References

mechanism of Friedel-Crafts alkylation for sec-butylbenzene synthesis

An In-depth Technical Guide to the Mechanism of Friedel-Crafts Alkylation for sec-Butylbenzene (B1681704) Synthesis

Introduction

The Friedel-Crafts reaction, first reported by Charles Friedel and James Crafts in 1877, represents a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the substitution of substituents onto an aromatic ring.[1][2] Among its two primary variants, alkylation and acylation, the Friedel-Crafts alkylation is a fundamental method for producing alkylbenzenes by reacting an aromatic compound with an alkylating agent, such as an alkyl halide or an alkene, in the presence of a Lewis acid catalyst.[3][4]

This technical guide provides a comprehensive examination of the mechanism for the synthesis of sec-butylbenzene via Friedel-Crafts alkylation. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the core chemical transformations, potential side reactions such as carbocation rearrangements, and practical experimental considerations. The synthesis of sec-butylbenzene serves as an important industrial process, as the product is a key intermediate for the production of phenol (B47542) and methyl ethyl ketone.[5][6] This document details the reaction pathway, summarizes quantitative data, provides an experimental protocol, and uses visualizations to clarify complex relationships.

Core Reaction Mechanism

The Friedel-Crafts alkylation of benzene (B151609) to form sec-butylbenzene is an electrophilic aromatic substitution reaction that proceeds via a three-step mechanism.[3] A strong Lewis acid, typically aluminum chloride (AlCl₃), is used as a catalyst.[4][7]

Step 1: Generation of the Electrophile The reaction is initiated by the formation of a carbocation electrophile. The Lewis acid catalyst interacts with the alkylating agent (e.g., 2-chlorobutane) to generate a secondary carbocation, the sec-butyl cation.[8][9] For secondary and tertiary alkyl halides, this process typically involves the formation of a free carbocation, while for primary halides, a carbocation-like complex with the Lewis acid is more likely.[1][4]

Step 2: Electrophilic Attack and Sigma Complex Formation The electron-rich π system of the benzene ring acts as a nucleophile, attacking the electrophilic sec-butyl carbocation.[10] This attack disrupts the aromaticity of the ring, resulting in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex.[11]

Step 3: Deprotonation and Catalyst Regeneration In the final step, a weak base, typically the tetrachloroaluminate anion (AlCl₄⁻) formed in the initial step, abstracts a proton from the carbon atom bearing the new alkyl group.[11] This deprotonation event restores the aromaticity of the ring, yielding the final product, sec-butylbenzene, and regenerating the aluminum chloride catalyst along with the formation of HCl.[3][8]

Caption: Core .

The Complication of Carbocation Rearrangement

A significant limitation of Friedel-Crafts alkylation is the propensity for the intermediate carbocation to rearrange to a more stable form.[2][8] Carbocation stability follows the order: tertiary > secondary > primary. These rearrangements typically occur via a 1,2-hydride shift or a 1,2-alkyl shift.[12]

When using a primary alkyl halide like 1-chlorobutane (B31608) to synthesize a butylbenzene (B1677000), the initially formed primary carbocation rapidly rearranges via a 1,2-hydride shift to the more stable sec-butyl carbocation.[12][13] This results in sec-butylbenzene being the major product instead of the expected n-butylbenzene.[14][15]

While the sec-butyl carbocation is relatively stable, it can theoretically rearrange further to the even more stable tert-butyl carbocation. However, this rearrangement is less common than the primary-to-secondary shift. If it occurs, it leads to the formation of tert-butylbenzene (B1681246) as a byproduct.[16] The synthesis of sec-butylbenzene is most efficiently achieved using starting materials that directly generate the sec-butyl cation, such as 2-chlorobutane, 2-butanol, or butene, thereby minimizing pathways for rearrangement.[5][11][17] When using (R)-2-chlorobutane, the reaction proceeds through an achiral, trigonal planar carbocation, resulting in a racemic (optically inactive) mixture of the product.[18][19]

Caption: Potential carbocation rearrangement pathways in butylbenzene synthesis.

Quantitative Data Summary

Precise control over reaction conditions is essential to maximize the yield of the desired product and minimize byproducts. The choice of starting material significantly impacts the product distribution due to carbocation rearrangements.

Table 1: Product Distribution from Alkylation of Benzene with Butyl Chlorides

| Alkylating Agent | Temperature | Major Product | Minor Product(s) | Product Ratio (approx.) | Reference(s) |

|---|

| 1-Chlorobutane | 0 °C | sec-Butylbenzene | n-Butylbenzene | 2:1 |[12][14] |

Table 2: Typical Reaction Conditions for sec-Butylbenzene Synthesis from Benzene and n-Butene

| Parameter | Value Range |

|---|---|

| Catalyst | Molecular Sieve or Liquid AlCl₃ Complex |

| Temperature | 100 - 280 °C |

| Pressure | 1.0 - 6.0 MPa |

| Benzene to Olefin Molar Ratio | 2:1 to 20:1 |

| Weight Hourly Space Velocity (WHSV) | 0.1 - 20 h⁻¹ |

Data adapted from patent literature describing synthesis using n-butene.[5]

Experimental Protocol: Synthesis of sec-Butylbenzene

The following protocol is a representative procedure for the laboratory-scale synthesis of sec-butylbenzene from benzene and 2-chlorobutane using an aluminum chloride catalyst.[11]

Materials and Reagents:

-

Benzene (anhydrous)

-

2-Chlorobutane

-

Aluminum chloride (anhydrous)

-

Ice-water bath

-

5% Hydrochloric acid (aqueous)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a drying tube containing calcium chloride to protect the reaction from atmospheric moisture.

-

Reactant Charging: Charge the flask with anhydrous benzene.

-

Cooling: Cool the flask in an ice-water bath to a temperature between 0-5 °C.

-

Catalyst Addition: While stirring, add anhydrous aluminum chloride to the cooled benzene in small portions. Ensure the catalyst is handled in a moisture-free environment to maintain its activity.

-

Alkylating Agent Addition: Add 2-chlorobutane to the dropping funnel and add it dropwise to the stirred benzene-AlCl₃ mixture over 30-60 minutes. Maintain the reaction temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to complete the reaction.

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup:

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 5% HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter off the drying agent and remove the excess benzene via distillation. The crude sec-butylbenzene can then be purified by fractional distillation.

-

Characterization: Analyze the final product using techniques such as NMR, IR spectroscopy, and gas chromatography-mass spectrometry (GC-MS) to confirm its identity and purity.

Caption: Experimental workflow for the synthesis of sec-butylbenzene.

Limitations and Broader Context

The Friedel-Crafts alkylation, despite its utility, has several inherent limitations that must be considered:

-

Polyalkylation: The alkyl group introduced onto the aromatic ring is an activating group, making the product more nucleophilic than the starting material.[8] This can lead to subsequent alkylations, yielding di- or poly-substituted products.[12][14][20] Using a large excess of benzene can favor mono-alkylation.

-

Carbocation Rearrangement: As discussed, this often leads to a mixture of isomeric products, complicating purification.[9][12]

-

Substrate Scope: The reaction is not suitable for aromatic rings substituted with strongly electron-withdrawing (deactivating) groups (e.g., -NO₂, -COR) or basic amino groups (-NH₂), which coordinate with the Lewis acid catalyst and deactivate the ring.[9][20]

To circumvent the issues of carbocation rearrangement and polyalkylation, the related Friedel-Crafts acylation is often employed. Acylation introduces an electron-withdrawing acyl group, which deactivates the ring against further substitution, and the acylium ion intermediate is resonance-stabilized, preventing rearrangement.[1][9][10]

Conclusion

The Friedel-Crafts alkylation provides a direct route for the synthesis of sec-butylbenzene, a valuable industrial chemical. A thorough understanding of its multi-step electrophilic aromatic substitution mechanism is critical for controlling the reaction outcome. The central role of the sec-butyl carbocation intermediate governs the reaction's progression, but also introduces the potential for side reactions, most notably rearrangements when using precursors like 1-chlorobutane. By carefully selecting the alkylating agent (e.g., 2-chlorobutane or butene) and controlling reaction conditions, it is possible to optimize the synthesis for a high yield of the desired product. The methodologies and mechanistic insights presented in this guide offer a robust framework for professionals engaged in organic synthesis and chemical development.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. byjus.com [byjus.com]

- 4. mt.com [mt.com]

- 5. CN103102240A - Synthesis method of sec-butylbenzene - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 8. cerritos.edu [cerritos.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mt.com [mt.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. organic chemistry - Does rearrangement occur in Friedel Crafts alkylation or not? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. quora.com [quora.com]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. homework.study.com [homework.study.com]

- 19. Question: Friedel-Crafts alkylation of benzene with (R)-2-chlorobutane an.. [askfilo.com]

- 20. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

Navigating the Solubility Landscape of sec-Butylbenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of sec-butylbenzene (B1681704) in various organic solvents. Understanding the solubility characteristics of this aromatic hydrocarbon is crucial for its application as a solvent, a reagent in organic synthesis, and in the formulation of pharmaceutical products. This document compiles available quantitative data, details experimental methodologies for solubility determination, and presents a logical workflow for solubility studies.

Core Concept: Solubility of sec-Butylbenzene

sec-Butylbenzene, an alkylbenzene, is a non-polar compound. Its solubility is primarily governed by the principle of "like dissolves like." Consequently, it exhibits high miscibility with other non-polar and weakly polar organic solvents, such as hydrocarbons and ethers.[1] Its solubility in polar solvents is limited, and it is practically insoluble in water.[1][2][3]

Quantitative Solubility Data

Table 1: Liquid-Liquid Equilibrium Data for the Ternary System: Dodecane (B42187) + sec-Butylbenzene + N,N-Dimethylformamide (DMF) at Atmospheric Pressure [4]